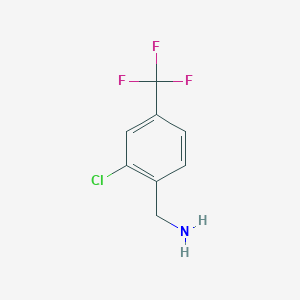

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

Description

The exact mass of the compound (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Chloro-4-(trifluoromethyl)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-(trifluoromethyl)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-chloro-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSDBUOMHSEMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624945 | |

| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581813-20-9 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581813-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-4-(trifluoromethyl)phenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine from 2-chloro-4-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the

Introduction: The Strategic Importance of a Fluorinated Benzylamine

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a key structural motif and a valuable building block in modern medicinal chemistry and agrochemical development. The specific arrangement of the chloro, trifluoromethyl, and aminomethyl groups on the phenyl ring provides a unique combination of lipophilicity, metabolic stability, and electronic properties. The trifluoromethyl group, in particular, is a well-established bioisostere for other functional groups and can significantly enhance a molecule's binding affinity to biological targets and improve its pharmacokinetic profile[1][2]. This guide provides a detailed examination of the direct synthesis of this primary amine via the chemical reduction of its nitrile precursor, 2-chloro-4-(trifluoromethyl)benzonitrile, with a primary focus on the robust and widely-used lithium aluminum hydride (LAH) methodology.

Choosing the Synthetic Path: An Analysis of Reduction Methodologies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. For a substrate like 2-chloro-4-(trifluoromethyl)benzonitrile, several reductive strategies are viable, each with distinct operational considerations.

-

Metal Hydride Reduction: Powerful nucleophilic hydrides, such as Lithium Aluminum Hydride (LiAlH₄ or LAH), are highly effective for this transformation[3][4]. LAH is a potent, non-selective reducing agent capable of reducing a wide array of functional groups. Its high reactivity ensures a thorough conversion of the nitrile but also necessitates stringent safety protocols and anhydrous reaction conditions[5]. The mechanism involves the sequential nucleophilic addition of two hydride ions to the nitrile carbon, forming a dianionic intermediate that is subsequently protonated during aqueous workup to yield the primary amine[6].

-

Catalytic Hydrogenation: This method is often the preferred industrial route due to its high atom economy and cleaner environmental profile[7][8]. Catalysts such as Raney Nickel, Palladium, or Platinum are used with a hydrogen source (typically H₂ gas) to reduce the carbon-nitrogen triple bond[7][9]. While effective, this approach can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the primary amine product with the intermediate imine[7]. It may also require specialized high-pressure reactor systems.

-

Borane-Based Reagents: Reagents like borane-tetrahydrofuran complex (BH₃·THF) or ammonia borane offer milder alternatives to LAH[10][11][12]. These are generally more chemoselective and can be advantageous when other sensitive functional groups are present in the molecule. However, they may require elevated temperatures or longer reaction times compared to LAH[11].

For this guide, we will focus on the Lithium Aluminum Hydride method due to its high efficacy and common application in laboratory-scale synthesis, providing a robust protocol that can be adapted by researchers.

Mechanistic Pathway: Reduction of Nitrile with LiAlH₄

The reduction proceeds via a well-understood nucleophilic addition mechanism.

Caption: Mechanism of Nitrile Reduction by LiAlH₄.

-

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This breaks one of the π-bonds, forming an intermediate imine anion coordinated to an aluminum species[4][6].

-

Second Hydride Addition: A second hydride ion attacks the imine carbon, breaking the remaining π-bond and generating a dianion intermediate[6].

-

Protonation: During the aqueous workup, the dianion is protonated by water to yield the final primary amine[6].

Comprehensive Experimental Protocol

This protocol details the reduction of 2-chloro-4-(trifluoromethyl)benzonitrile using LiAlH₄. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Materials & Equipment

| Item | Specification |

| Starting Material | 2-chloro-4-(trifluoromethyl)benzonitrile |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄), powder |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Workup Reagents | Deionized Water, 15% (w/v) Sodium Hydroxide |

| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) |

| Glassware | 3-neck round-bottom flask, dropping funnel |

| Apparatus | Magnetic stirrer, ice bath, inert gas line |

Step-by-Step Methodology

Caption: Experimental Workflow for LiAlH₄ Reduction.

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried. Flush the entire system with dry nitrogen.

-

LAH Suspension: To the flask, add anhydrous THF (e.g., 100 mL for a 10g scale reaction). Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (1.2 equivalents) to the stirred THF.

-

Substrate Addition: Dissolve 2-chloro-4-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF (e.g., 50 mL). Add this solution to the dropping funnel and add it dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. Slow addition is critical to control the exothermic reaction[13].

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or by taking a small, carefully quenched aliquot for GC-MS analysis to check for the disappearance of the starting nitrile[13].

-

Workup (Fieser Method): This procedure is designed to safely quench the excess LAH and precipitate aluminum salts into a filterable solid[14][15]. For a reaction using 'x' grams of LiAlH₄:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Extremely carefully and slowly , add 'x' mL of deionized water dropwise. Vigorous hydrogen gas evolution will occur.

-

Slowly add 'x' mL of 15% aqueous sodium hydroxide solution.

-

Slowly add '3x' mL of deionized water.

-

Remove the ice bath and stir the resulting slurry vigorously for 30 minutes. A white, granular precipitate should form.

-

-

Isolation: Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is absorbed[15]. Filter the mixture through a pad of Celite, washing the white precipitate thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield (2-Chloro-4-(trifluoromethyl)phenyl)methanamine as a clear liquid.

Quantitative Data Summary

| Parameter | Value | Notes |

| Starting Material | 2-chloro-4-(trifluoromethyl)benzonitrile | M.W.: 205.58 g/mol |

| Product | (2-Chloro-4-(trifluoromethyl)phenyl)methanamine | M.W.: 209.61 g/mol |

| LiAlH₄ Equivalents | 1.2 - 1.5 | A slight excess ensures complete conversion. |

| Temperature | 0 °C to Room Temperature | Initial cooling is crucial for safety. |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion. |

| Expected Yield | 80 - 95% | Yield is dependent on careful execution of the workup and purification. |

Hazard Management and Trustworthiness

The use of Lithium Aluminum Hydride mandates strict adherence to safety protocols. It is a self-validating system: failure to follow the protocol can lead to dangerous outcomes.

-

Pyrophoric and Water-Reactivity: LAH is a fine gray powder that reacts violently with water, alcohols, and other protic sources, releasing large volumes of flammable hydrogen gas[14][16]. It can ignite spontaneously in moist air or from friction[5]. All operations must be conducted in a chemical fume hood under an inert atmosphere[5].

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, chemical splash goggles with a face shield, and heavy-duty, chemical-resistant gloves[16][17].

-

Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible[5]. NEVER use water, CO₂, or standard ABC extinguishers , as they will exacerbate an LAH fire[5].

-

Spill Management: In case of a small spill, immediately cover the material with dry sand or calcium oxide to prevent ignition[13].

Analytical Characterization of the Final Product

Unambiguous confirmation of the product's identity and purity is essential.

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): Expected signals include a singlet for the benzylic protons (-CH₂NH₂) around δ 3.9-4.1 ppm, a broad singlet for the amine protons (-NH₂) around δ 1.6-2.0 ppm (this signal can exchange with D₂O), and multiplets in the aromatic region (δ 7.2-7.6 ppm) corresponding to the three protons on the phenyl ring.

-

¹³C NMR (CDCl₃): Key signals would include the benzylic carbon (-CH₂) around δ 45 ppm, and aromatic carbons, including the carbon bearing the CF₃ group which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (CDCl₃): A sharp singlet is expected around δ -62 to -63 ppm, characteristic of the CF₃ group[18].

-

-

Mass Spectrometry (GC-MS): Will confirm the molecular weight of the product (209.61 g/mol ) and can be used to assess purity.

-

Infrared (IR) Spectroscopy: Successful reduction is confirmed by the disappearance of the sharp nitrile (C≡N) stretch from the starting material (approx. 2230 cm⁻¹) and the appearance of two N-H stretching bands characteristic of a primary amine in the 3300-3400 cm⁻¹ region.

References

-

Mastering Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. Available at: [Link]

-

Visual Learners. (2023). Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Aluminum Hydride Reductions. Available at: [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

ACS Omega. (2017). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Available at: [Link]

-

Chemguide. (n.d.). Reducing nitriles to primary amines. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]

-

ScienceDirect. (2014). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Available at: [Link]

-

ACS Publications. (n.d.). Supporting Information for a related compound. Available at: [Link]

-

Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Available at: [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-[[[4-(trifluoromethoxy)phenyl]-N-[(2-methylphenyl)thio]amino]carbonyl]benzamide (4). Available at: [Link]

-

ACS Publications. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary. Available at: [Link]

-

University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Available at: [Link]

-

Nature Communications. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]

-

ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-4-trifluoromethoxy benzonitrile. Available at: [Link]

-

Nature Communications. (2021). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Available at: [Link]

-

ResearchGate. (n.d.). The 1H NMR spectrum of 4-fluoromethylbenzylamine using the present.... Available at: [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]

-

Queen's University Belfast. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Available at: [Link]

- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]

-

ResearchGate. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Available at: [Link]

-

Royal Society of Chemistry. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Available at: [Link]

-

YouTube. (2020). Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc. Available at: [Link]

-

Arkat USA, Inc. (n.d.). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Available at: [Link]

-

Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters. Available at: [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(9), 2496. Available at: [Link]

-

Royal Society of Chemistry. (2016). Supporting information for a related reaction. Available at: [Link]

-

WordPress. (n.d.). Nitrile Reduction. Available at: [Link]

-

Royal Society of Chemistry. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

-

AdiChemistry. (n.d.). Lithium Aluminium Hydride (LiAlH4) - Reduction-Mechanism. Available at: [Link]

-

PubMed. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Available at: [Link]

-

Wikipedia. (n.d.). Raney nickel. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. adichemistry.com [adichemistry.com]

- 5. ehs.princeton.edu [ehs.princeton.edu]

- 6. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Workup [chem.rochester.edu]

- 16. westliberty.edu [westliberty.edu]

- 17. nj.gov [nj.gov]

- 18. rsc.org [rsc.org]

An In-depth Technical Guide to the Catalytic Hydrogenation of 2-Chloro-4-(trifluoromethyl)benzonitrile for the Synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of complex organic molecules is the bedrock of modern drug discovery and development. Among the vast arsenal of chemical transformations, catalytic hydrogenation stands out for its efficiency, atom economy, and scalability. This guide provides a comprehensive technical overview of a particularly crucial reaction: the catalytic hydrogenation of 2-chloro-4-(trifluoromethyl)benzonitrile to produce (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. This target molecule is a valuable building block in medicinal chemistry, primarily due to the unique physicochemical properties imparted by the trifluoromethyl and chloro substituents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule to its biological target.

This document delves into the core principles of this transformation, offering a critical analysis of catalyst selection, reaction parameter optimization, and strategies to ensure high selectivity and yield. The information presented herein is a synthesis of established chemical principles and practical insights, designed to empower researchers to approach this synthesis with a robust understanding of the underlying science.

The Synthetic Challenge: Selectivity in the Face of Reactivity

The primary challenge in the hydrogenation of 2-chloro-4-(trifluoromethyl)benzonitrile lies in achieving selective reduction of the nitrile group to a primary amine while preserving the aryl-chlorine bond. Catalytic hydrogenation is a powerful reduction method, but it can also facilitate undesired side reactions, most notably hydrodechlorination. The trifluoromethyl group, being a strong electron-withdrawing group, can further influence the reactivity of the aromatic ring and the benzylic position.

Therefore, the judicious choice of catalyst and the fine-tuning of reaction conditions are paramount to steer the reaction towards the desired product, (2-Chloro-4-(trifluoromethyl)phenyl)methanamine, and minimize the formation of byproducts such as 4-(trifluoromethyl)benzylamine and other dehalogenated species.

Unraveling the Reaction Mechanism

The catalytic hydrogenation of a nitrile to a primary amine is a stepwise process that occurs on the surface of a heterogeneous catalyst. The generally accepted mechanism involves the following key steps:

-

Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the active sites of the catalyst surface.

-

Hydrogen Activation: The diatomic hydrogen molecule is cleaved into highly reactive atomic hydrogen species on the catalyst surface.

-

Stepwise Reduction: The nitrile group undergoes a two-step reduction. First, one molecule of hydrogen adds across the carbon-nitrogen triple bond to form an imine intermediate.

-

Further Reduction: The imine intermediate is then further hydrogenated to the corresponding primary amine.

-

Desorption: The final amine product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

During this process, the formation of secondary and tertiary amines can occur through the reaction of the intermediate imine with the primary amine product followed by further reduction. The presence of ammonia is often used to suppress the formation of these byproducts by shifting the equilibrium away from secondary amine formation.

Figure 1: Generalized reaction pathway for nitrile hydrogenation, highlighting the formation of the desired primary amine and potential byproducts.

Catalyst Selection: The Key to Selectivity

The choice of catalyst is the most critical factor in achieving a successful and selective hydrogenation of 2-chloro-4-(trifluoromethyl)benzonitrile. Several metal catalysts are commonly employed for nitrile reduction, each with its own characteristic activity and selectivity profile.

| Catalyst | Support | Key Characteristics & Considerations |

| Raney® Nickel | - | A highly active and cost-effective catalyst. However, it can be pyrophoric and may require careful handling. It is known to be effective for nitrile hydrogenation, but its propensity for hydrodechlorination needs to be carefully managed through optimization of reaction conditions.[1] |

| Palladium on Carbon (Pd/C) | Activated Carbon | A versatile and widely used hydrogenation catalyst. While effective for nitrile reduction, standard Pd/C is often too active and can lead to significant hydrodechlorination of aryl chlorides. Modified Pd/C catalysts or the use of catalyst poisons can sometimes mitigate this issue.[2][3] |

| Rhodium on Alumina (Rh/Al₂O₃) | Alumina | Often exhibits excellent selectivity for the hydrogenation of nitriles to primary amines with minimal formation of secondary amines.[4] Its lower propensity for hydrodechlorination compared to palladium makes it a promising candidate for this specific transformation. |

| Platinum on Carbon (Pt/C) | Activated Carbon | Another active hydrogenation catalyst. Its selectivity can be influenced by the reaction conditions and the presence of additives. |

For the selective hydrogenation of 2-chloro-4-(trifluoromethyl)benzonitrile, Rhodium on Alumina and a carefully controlled reaction with Raney Nickel are the most promising choices. The lower intrinsic activity of rhodium towards C-Cl bond cleavage makes it an attractive starting point. With Raney Nickel, precise control over temperature, pressure, and the use of additives will be crucial to favor nitrile reduction over dehalogenation.

Optimizing Reaction Parameters: A Multi-faceted Approach

Beyond catalyst selection, several other reaction parameters must be carefully optimized to maximize the yield of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine and minimize byproduct formation.

Sources

An In-Depth Technical Guide to the Reductive Amination of 2-Chloro-4-(trifluoromethyl)benzaldehyde to Yield (2-Chloro-4-(trifluoromethyl)phenyl)methanamine

Abstract

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the chloro and trifluoromethyl substituents. This technical guide provides a comprehensive overview of the synthesis of this primary amine via the reductive amination of 2-chloro-4-(trifluoromethyl)benzaldehyde. We will delve into the mechanistic underpinnings of this transformation, explore various synthetic strategies, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical guidance on this important synthetic transformation.

Introduction: The Significance of Fluorinated Benzylamines

The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, (2-Chloro-4-(trifluoromethyl)phenyl)methanamine, serves as a key intermediate in the synthesis of a range of bioactive compounds. Its preparation via reductive amination of the corresponding benzaldehyde is a direct and efficient route, making it a focal point of process development and optimization.

The Core Transformation: Understanding Reductive Amination

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1] The overall process involves two key steps that can often be performed in a single pot:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of an amine (in this case, ammonia) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. The rate of this step is often pH-dependent, with mildly acidic conditions generally favoring the reaction.

-

Reduction: The newly formed imine is then reduced to the corresponding amine. This can be achieved using a variety of reducing agents, which will be discussed in detail in the subsequent sections.

A critical challenge in the synthesis of primary amines via reductive amination is the potential for over-alkylation, where the newly formed primary amine, being more nucleophilic than ammonia, can react with another molecule of the aldehyde to form a secondary amine.[2] This can be mitigated by using a large excess of the ammonia source.

Below is a diagram illustrating the general mechanism of reductive amination for the synthesis of a primary amine from an aldehyde and ammonia.

Caption: General workflow of the reductive amination process.

Synthetic Methodologies and Protocols

The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine can be approached through several reductive amination protocols. The choice of method often depends on factors such as scale, available equipment, and desired purity. We will explore two primary approaches: reduction with hydride reagents and catalytic hydrogenation.

Method 1: Reductive Amination Using Sodium Borohydride

Sodium borohydride (NaBH₄) is a cost-effective and versatile reducing agent for the reductive amination of aldehydes. The reaction can be performed as a one-pot synthesis. To minimize the undesired reduction of the starting aldehyde, a two-step, one-pot approach is often preferred, where the imine is allowed to form before the introduction of the reducing agent.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as methanol (MeOH), add a solution of ammonia in methanol (e.g., 7 N, 10-20 eq.) at room temperature.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Completion and Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS. Carefully quench the reaction by the slow addition of water.

-

Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired (2-Chloro-4-(trifluoromethyl)phenyl)methanamine.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and "green" method for reductive amination, particularly suitable for larger-scale synthesis.[3] This method involves the reaction of the aldehyde with ammonia in the presence of a heterogeneous catalyst under a hydrogen atmosphere.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine 2-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq.), a solution of ammonia in a suitable solvent like methanol or ethanol (10-20 eq.), and a catalytic amount of a hydrogenation catalyst (e.g., 5-10 wt% of Raney Nickel, Palladium on carbon, or Platinum on carbon).

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi, but can vary depending on the catalyst and substrate).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the uptake of hydrogen ceases, indicating the completion of the reaction.

-

Work-up and Isolation: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization and subsequent basification to liberate the free amine.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1: Sodium Borohydride | Method 2: Catalytic Hydrogenation |

| Reagents | 2-chloro-4-(trifluoromethyl)benzaldehyde, ammonia, sodium borohydride | 2-chloro-4-(trifluoromethyl)benzaldehyde, ammonia, H₂, catalyst (e.g., Ra-Ni, Pd/C) |

| Conditions | Atmospheric pressure, low temperature for reduction | Elevated pressure (50-100 psi), room temperature or mild heating |

| Equipment | Standard laboratory glassware | High-pressure reactor |

| Advantages | Simple setup, readily available reagents, good for smaller scale | High atom economy, "greener" process, scalable |

| Disadvantages | Stoichiometric use of reducing agent, potential for side reactions | Requires specialized equipment, catalyst handling and cost |

| Typical Yields | 60-80% | 70-90% |

Causality Behind Experimental Choices

-

Choice of Ammonia Source: A methanolic or ethanolic solution of ammonia is often used to ensure a homogenous reaction mixture. A large excess is crucial to drive the equilibrium towards imine formation and to minimize the formation of the secondary amine byproduct.

-

Solvent Selection: Methanol and ethanol are common solvents for both methods as they are polar enough to dissolve the reactants and are compatible with the reducing agents.

-

Temperature Control: For the sodium borohydride reduction, initial cooling is important to control the exothermic reaction and prevent the reduction of the unreacted aldehyde.

-

Catalyst Selection: The choice of catalyst in catalytic hydrogenation can influence reaction time and selectivity. Raney Nickel is a cost-effective option, while Palladium and Platinum catalysts may offer higher activity and selectivity under milder conditions.

Logical Framework for Synthesis

The following diagram outlines the logical progression of the synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine.

Caption: Decision workflow for the synthesis of the target amine.

Conclusion

The reductive amination of 2-chloro-4-(trifluoromethyl)benzaldehyde provides a direct and efficient pathway to (2-Chloro-4-(trifluoromethyl)phenyl)methanamine, a key building block in modern chemical synthesis. Both the use of hydride reagents like sodium borohydride and catalytic hydrogenation offer viable and effective methodologies. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, available resources, and desired purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement and optimize this important transformation.

References

-

Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. (2013, March 7). Reddit. [Link]

-

Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

-

Synthesis of benzylic amines. Organic Chemistry Portal. [Link]

- Preparation of N-benzylamines.

- Reductive amination of aldehydes.

-

Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. PubMed. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Chemical reactions based on Sodium borohydride(NaBH4)|| Easy and amazing trick. (2022, October 21). YouTube. [Link]

-

Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]

-

Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. Chemical Communications (RSC Publishing). [Link]

-

Asymmetric Hydrogenation of Imines with Recyclable Chiral Frustrated Lewis Pair Catalyst. The Royal Society of Chemistry. [Link]

- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

-

Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. PubMed Central. [Link]

- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

United States Patent. Googleapis.com. [Link]

-

United States Patent. Googleapis.com. [Link]

-

W 2011/058576 Al o o. Googleapis.com. [Link]

-

Chemoselective Trans. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

Sources

Chemical properties of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine

An In-depth Technical Guide to the Chemical Properties and Applications of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine

Abstract

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a highly functionalized benzylamine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique structural composition, featuring a chloro substituent, a strongly electron-withdrawing trifluoromethyl (CF₃) group, and a reactive primary aminomethyl functionality, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of the trifluoromethyl group is particularly notable for its ability to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the compound's chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a substituted toluene derivative where the phenyl ring is functionalized with chlorine and a trifluoromethyl group, and a methyl group is further substituted with an amino group.

Compound Identifiers

A consistent and accurate identification is critical for regulatory compliance, procurement, and literature searches.

| Identifier | Value |

| IUPAC Name | (2-Chloro-4-(trifluoromethyl)phenyl)methanamine |

| CAS Number | 581813-20-9[1] |

| Molecular Formula | C₈H₇ClF₃N[1][2] |

| Molecular Weight | 209.60 g/mol [1] |

| InChI Key | ODSDBUOMHSEMBS-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)CN[2] |

Physicochemical Data

The physical properties of the compound dictate its handling, storage, and behavior in solvent systems, which is crucial for reaction and formulation development.

| Property | Value | Rationale and Implications |

| Appearance | Colorless to light yellow liquid (Predicted) | Based on analogous compounds like 3-(Trifluoromethyl)benzylamine. Visual inspection is a primary purity check. |

| Boiling Point | Not experimentally determined. Predicted to be >200 °C. | The presence of polar amine and halogen groups increases intermolecular forces, leading to a relatively high boiling point. |

| Density | ~1.3-1.4 g/mL (Predicted) | Halogenation and trifluoromethylation typically increase the density of organic compounds compared to their hydrocarbon parents. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH). Sparingly soluble in water. | The amine group provides some polarity, but the halogenated aromatic ring dominates, conferring lipophilic character. |

| pKa (Conjugate Acid) | ~8.5 (Predicted) | The electron-withdrawing Cl and CF₃ groups significantly reduce the basicity of the amine compared to benzylamine (pKa ~9.3), making the lone pair less available for protonation.[3] This impacts its nucleophilicity and salt formation. |

| XlogP | 2.3 (Predicted)[2] | The trifluoromethyl group substantially increases lipophilicity, which can enhance a molecule's ability to cross biological membranes—a key consideration in drug design.[3][4] |

Synthesis and Purification

The strategic synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is essential for its availability in research and development. A common and effective pathway involves the reduction of the corresponding benzonitrile, 2-chloro-4-(trifluoromethyl)benzonitrile. This precursor can be synthesized from commercially available building blocks.[5]

Synthetic Pathway Overview

The transformation from the nitrile to the primary amine is a standard procedure in organic synthesis, typically achieved through catalytic hydrogenation or with chemical reducing agents. Catalytic hydrogenation is often preferred for its cleaner workup and scalability.

Caption: Synthetic route via reduction of the corresponding nitrile.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-(trifluoromethyl)benzonitrile

This protocol describes a representative lab-scale synthesis. The causality for the choice of reagents is rooted in efficiency and safety. Raney Nickel is a highly active catalyst for nitrile reduction.[6] The addition of ammonia is a critical step to prevent the formation of secondary amine byproducts by suppressing the reaction between the newly formed primary amine and the intermediate imine.

-

Reactor Setup: To a 250 mL pressure reactor, add 2-chloro-4-(trifluoromethyl)benzonitrile (10.0 g, 48.2 mmol) and a solution of 7N ammonia in methanol (100 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add water-slurried Raney Nickel (approx. 1.0 g). The inert atmosphere is crucial as Raney Nickel can be pyrophoric.

-

Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times before pressurizing to 50-60 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS by analyzing a small, carefully depressurized aliquot.

-

Filtration: Upon reaction completion, vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the pad with methanol (2 x 20 mL). Caution: The filter cake should not be allowed to dry, as residual Raney Nickel can ignite upon exposure to air. It should be quenched with water immediately.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Stability

The reactivity of this molecule is governed by the interplay between the nucleophilic primary amine and the electronically modified aromatic ring.

Reactivity of the Aminomethyl Group

The primary amine is the most reactive site for most transformations. It readily participates in standard amine chemistry:

-

Acylation: Forms stable amide bonds when reacted with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This is one of the most common reactions in drug discovery for linking molecular fragments.

-

Alkylation/Arylation: Reacts with alkyl or aryl halides, although over-alkylation can be an issue.

-

Reductive Amination: Condenses with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to form a secondary amine.

The electron-withdrawing nature of the substituents on the ring decreases the nucleophilicity of the amine. This means that it may react more slowly than non-halogenated benzylamines, potentially requiring slightly harsher conditions or longer reaction times.

Aromatic Ring Reactivity

The aromatic ring is electron-deficient due to the powerful inductive effects of the -Cl and -CF₃ groups.

-

Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS (e.g., nitration, halogenation). Reactions would require forcing conditions and the directing effects would be complex.

-

Nucleophilic Aromatic Substitution (NAS): The electron deficiency makes the ring more susceptible to NAS, particularly the displacement of the chloro group by a strong nucleophile, if activated by an ortho or para electron-withdrawing group. The CF₃ group in the para position strongly activates the chloro group for NAS.

Stability and Storage

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a stable organic compound under standard laboratory conditions.[7][8] However, like most primary amines, it is susceptible to slow oxidation and can react with atmospheric carbon dioxide.

-

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place away from light and oxidizing agents.[1]

Role as a Pharmaceutical Building Block

The true value of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine lies in its application as a synthon in drug discovery. The trifluoromethyl group is a "bioisostere" for other groups and is often introduced to fine-tune the properties of a lead compound.

Key Advantages of the Trifluoromethyl Group in Drug Design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[3] Replacing a metabolically vulnerable C-H bond with a C-CF₃ bond can dramatically increase a drug's half-life.

-

Increased Lipophilicity: The CF₃ group enhances the molecule's oil/water partition coefficient (logP), which can improve its absorption, distribution, and ability to cross the blood-brain barrier.[4]

-

Modulation of Acidity/Basicity: As noted, the CF₃ group lowers the pKa of nearby amines, which can affect salt selection, solubility, and interactions with biological targets.[3]

This building block is particularly useful for synthesizing libraries of compounds for screening, where the amine serves as a handle for diversification.

Caption: Use in amide coupling to form complex bioactive molecules.

Many FDA-approved drugs contain chloro- and trifluoromethyl-phenyl moieties, underscoring the importance of this structural motif. For example, the kinase inhibitor Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group, highlighting the utility of these substituents in targeting specific protein active sites.[9]

Safety and Handling

As a functionalized aromatic amine, (2-Chloro-4-(trifluoromethyl)phenyl)methanamine requires careful handling. While a specific safety data sheet (SDS) for this exact isomer should always be consulted, the hazards can be inferred from structurally related compounds.[10][11]

-

GHS Hazard Classification (Anticipated):

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge.

-

First Aid Measures

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Conclusion

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is more than just a chemical compound; it is a strategic tool for molecular design. Its properties are a direct consequence of its unique trifecta of functional groups: the reactive amine handle, the positioning chloro atom, and the pharmacologically powerful trifluoromethyl group. A deep understanding of its synthesis, reactivity, and the influence of its substituents allows researchers to leverage this building block effectively, accelerating the development of novel therapeutics and advanced materials. Proper safety protocols are paramount to harnessing its potential responsibly.

References

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Myneni, S. C. B. (2002). Formation of stable chlorinated hydrocarbons in weathering plant material. Science, 295(5557), 1039-1041. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-chloro-4-(trifluoromethyl)phenyl)methanamine. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Chlorinated aromatic hydrocarbons – Knowledge and References. Retrieved from [Link]

-

MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 15.1: Aromatic Compounds Are Unusually Stable. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, 2-chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluoro-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]

-

ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

ACS Publications. (n.d.). Supporting Information for [Article Title]. (Note: A specific article title is not provided in the search result). Retrieved from [Link]

-

PubMed. (2003). Formation of Chlorinated Aromatics by Reactions of Cl, Cl2, and HCl With Benzene in the Cool-Down Zone of a Combustor*. Retrieved from [Link]

-

PubMed. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Retrieved from [Link]

-

ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]

-

PubChem. (n.d.). (2-(Trifluoromethoxy)phenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS 581813-20-9 | (2-Chloro-4-(trifluoromethyl)phenyl)methanamine - Synblock [synblock.com]

- 2. PubChemLite - (2-chloro-4-(trifluoromethyl)phenyl)methanamine (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Formation of stable chlorinated hydrocarbons in weathering plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to (2-Chloro-4-(trifluoromethyl)phenyl)methanamine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine, bearing the CAS number 581813-20-9, is a halogenated and trifluoromethylated benzylamine derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring—a chlorine atom and a trifluoromethyl group—imparts distinct physicochemical properties that are highly sought after in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential applications, and essential safety and handling protocols, compiled to support researchers in leveraging this versatile chemical building block.

Introduction: Unveiling a Multifaceted Building Block

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine belongs to the class of substituted benzylamines, which are pivotal intermediates in organic synthesis. The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic and steric environment. The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] This makes compounds containing this moiety, such as (2-Chloro-4-(trifluoromethyl)phenyl)methanamine, attractive starting materials for the synthesis of novel pharmaceuticals and agrochemicals.[3]

Chemical Identity

| Property | Value | Source |

| CAS Number | 581813-20-9 | [3] |

| Molecular Formula | C₈H₇ClF₃N | [3] |

| Molecular Weight | 209.60 g/mol | [3] |

| IUPAC Name | (2-Chloro-4-(trifluoromethyl)phenyl)methanamine | N/A |

Plausible Synthetic Pathways

While a specific, detailed synthesis protocol for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is not extensively documented in publicly available literature, its synthesis can be logically derived from established methodologies for analogous compounds. The most viable approaches involve the reduction of the corresponding benzonitrile or the reductive amination of the respective benzaldehyde.

Synthesis via Reduction of 2-Chloro-4-(trifluoromethyl)benzonitrile

A highly plausible and industrially scalable route to (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is the reduction of its nitrile precursor, 2-Chloro-4-(trifluoromethyl)benzonitrile.

The synthesis of 2-nitro-4-trifluoromethyl benzonitrile has been described, which can be a precursor to the desired chlorinated analogue, although a direct synthesis of 2-chloro-4-(trifluoromethyl)benzonitrile is not explicitly detailed in the provided results.[4] A general method for the synthesis of similar compounds involves the Sandmeyer reaction from the corresponding aniline.

The conversion of a benzonitrile to a benzylamine is a standard organic transformation. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 2-Chloro-4-(trifluoromethyl)benzonitrile (Hypothetical)

-

Principle: The nitrile group is reduced to a primary amine using hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions is crucial to avoid dehalogenation.

-

Materials:

-

2-Chloro-4-(trifluoromethyl)benzonitrile

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Methanol or Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

-

Procedure:

-

A solution of 2-Chloro-4-(trifluoromethyl)benzonitrile in methanol or ethanol is charged into a high-pressure reactor.

-

A catalytic amount of Raney Nickel or a suitable palladium catalyst is added. Anhydrous ammonia can be added to the reaction mixture to minimize the formation of secondary amines.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The reaction is stirred at a controlled temperature until the theoretical amount of hydrogen is consumed.

-

Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude (2-Chloro-4-(trifluoromethyl)phenyl)methanamine, which can be further purified by distillation or chromatography.

-

Synthesis via Reductive Amination of 2-Chloro-4-(trifluoromethyl)benzaldehyde

Reductive amination is a versatile one-pot reaction that converts aldehydes into amines.

Experimental Protocol: Reductive Amination (Hypothetical)

-

Principle: The aldehyde reacts with an ammonia source to form an imine intermediate, which is then reduced in situ to the primary amine.

-

Materials:

-

2-Chloro-4-(trifluoromethyl)benzaldehyde

-

Ammonia or Ammonium Acetate

-

Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

-

Procedure:

-

Dissolve 2-Chloro-4-(trifluoromethyl)benzaldehyde in methanol.

-

Add a source of ammonia, such as ammonium acetate, and stir to form the imine in situ.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent, such as sodium borohydride, in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

| Appearance | Likely a liquid at room temperature | Based on similar substituted benzylamines. |

| Boiling Point | Not available | Expected to be elevated due to its molecular weight. |

| Solubility | Soluble in common organic solvents | Insoluble in water. |

| Storage | Store in a dry, sealed place | [3] |

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs.[5] Its incorporation can significantly enhance a drug candidate's properties. (2-Chloro-4-(trifluoromethyl)phenyl)methanamine serves as a valuable building block for introducing this important moiety into larger, more complex molecules. The primary amine functionality allows for a wide range of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, a common functional group in pharmaceuticals.

-

Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

-

Reductive amination: Reaction with aldehydes and ketones to form secondary and tertiary amines.

While specific drugs containing the (2-Chloro-4-(trifluoromethyl)phenyl)methanamine moiety are not explicitly identified in the provided search results, its structural motifs are present in various biologically active compounds.

Analytical Characterization

The identity and purity of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine can be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the amine protons (NH₂). The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 2-chloro-4-trifluoromethyl substitution pattern.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the trifluoromethyl carbon.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, and C-F stretching of the trifluoromethyl group.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be taken when handling (2-Chloro-4-(trifluoromethyl)phenyl)methanamine. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of similar chlorinated and fluorinated aromatic compounds.[6]

Hazard Identification (Inferred)

-

Skin and Eye Irritation: Likely to be an irritant to the skin and eyes.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemically resistant gloves.

-

Respiratory Protection: Handle in a well-ventilated fume hood.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Disposal

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[6]

Conclusion

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is a valuable, albeit not extensively characterized, building block for organic synthesis. Its unique combination of a primary amine, a chlorinated aromatic ring, and a trifluoromethyl group makes it a versatile intermediate for the preparation of a wide range of target molecules, particularly in the fields of drug discovery and materials science. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from analogous compounds. Further research into the properties and reactivity of this compound is warranted to fully unlock its potential.

References

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 581813-20-9 | (2-Chloro-4-(trifluoromethyl)phenyl)methanamine - Synblock [synblock.com]

- 4. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Purity and Characterization of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine (CAS No. 581813-20-9) is a critical chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a chlorinated and trifluoromethylated aromatic ring, imparts unique properties to target molecules, often enhancing efficacy and metabolic stability. This guide provides a comprehensive framework for the assessment of its purity and the thorough characterization of its chemical identity. We delve into the probable synthetic pathways to anticipate potential impurities, outline robust purification strategies, and provide detailed protocols for characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended to serve as a practical resource for scientists engaged in the development, manufacturing, and quality control of this important building block.

Introduction and Physicochemical Profile

Table 1: Physicochemical Properties of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine and Related Analogues.

| Property | (2-Chloro-4-(trifluoromethyl)phenyl)methanamine | 4-(Trifluoromethyl)benzylamine | 2-Chloro-4-(trifluoromethyl)pyridine |

|---|---|---|---|

| CAS Number | 581813-20-9[3] | 3300-51-4 | 81565-18-6 |

| Molecular Formula | C₈H₇ClF₃N[3] | C₈H₈F₃N | C₆H₃ClF₃N |

| Molecular Weight | 209.60 g/mol [3] | 175.15 g/mol | 181.54 g/mol |

| Appearance | Estimated to be a liquid | Colorless to pale yellow liquid | Liquid |

| Boiling Point | Estimated: >180 °C (atm) | 79-82 °C @ 15 mmHg | 146-147 °C (atm) |

| Density | Estimated: ~1.3-1.4 g/mL | 1.229 g/mL at 25 °C | 1.411 g/mL at 25 °C |

| Refractive Index | Estimated: ~1.48-1.50 | n20/D 1.464 | n20/D 1.4490 |

Note: Properties for the target compound are estimations based on structural similarity to the provided analogues.

Synthesis, Potential Impurities, and Purification Strategies

A robust purity analysis is predicated on a thorough understanding of the synthetic route and the likely impurities that may arise. The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is not widely detailed in readily available literature, however, two primary synthetic strategies for analogous benzylamines are the reductive amination of a benzaldehyde and the reduction of a benzonitrile.[4][5]

Plausible Synthetic Pathways

Pathway A: Reductive Amination of 2-Chloro-4-(trifluoromethyl)benzaldehyde

This is a common and efficient method for the synthesis of primary amines.[6] The aldehyde is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired amine.

Pathway B: Reduction of 2-Chloro-4-(trifluoromethyl)benzonitrile

The direct reduction of the nitrile group is another viable route. This can be achieved through catalytic hydrogenation or with chemical reducing agents.[5]

Anticipated Impurity Profile

Based on the plausible synthetic routes, a number of process-related impurities could be present in the crude product.

-

Unreacted Starting Materials: Residual 2-chloro-4-(trifluoromethyl)benzaldehyde or 2-chloro-4-(trifluoromethyl)benzonitrile.

-

Over-reduction Products: In the case of nitrile reduction, the corresponding alcohol, 2-chloro-4-(trifluoromethyl)benzyl alcohol, could be formed.

-

Imines and Secondary Amines: In reductive amination, incomplete reduction can leave imine intermediates. Dimerization or further reaction can lead to the formation of secondary amines.

-

Dehalogenation Products: Depending on the reduction conditions (e.g., catalytic hydrogenation), impurities lacking the chloro-substituent may be formed.

-

Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., methanol, ethanol, dichloromethane, ethyl acetate) and residual reducing agents or their byproducts.[7]

Purification Strategies

The purification of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine will depend on the nature and quantity of the impurities present.

-

Distillation: For thermally stable liquid amines, vacuum distillation is an effective method for removing less volatile or non-volatile impurities.

-

Acid-Base Extraction: As a basic amine, an acid-base extraction can be a powerful purification tool. The crude amine can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and draw it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the purified amine re-extracted into an organic solvent.[8]

-

Column Chromatography: For the removal of closely related impurities, column chromatography on silica gel is a standard laboratory technique.

Analytical Characterization

A multi-technique approach is essential for the unambiguous characterization and purity assessment of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR should be performed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet or as distinct signals in the aromatic region (~7.0-8.0 ppm).

-

Benzylic Protons (-CH₂-): A singlet or a pair of doublets (if chiral) integrating to two protons, typically in the range of 3.8-4.2 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to two protons. The chemical shift of this peak is highly variable and depends on concentration, solvent, and temperature.[9]

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~120-145 ppm). The carbons attached to the trifluoromethyl and chloro groups will have characteristic chemical shifts and may show coupling to fluorine.

-

Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.

-

Benzylic Carbon (-CH₂-): A signal in the aliphatic region, typically around 40-50 ppm.

Expected ¹⁹F NMR Spectral Features:

-

A singlet corresponding to the -CF₃ group.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 209 and a smaller peak at m/z 211 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

-

Major Fragment Ions: Loss of the amine group, cleavage of the benzylic C-C bond, and fragmentation of the aromatic ring are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Strong absorptions in the 1000-1350 cm⁻¹ region.

-

C-Cl Stretching: Absorptions in the 600-800 cm⁻¹ region.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of the compound and quantifying impurities. A reversed-phase method with UV detection is generally suitable.

Protocol 1: HPLC Purity Determination

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 250 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent to a concentration of approximately 0.2-0.3 mg/mL.

-

Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area. The method should be validated for linearity, precision, and accuracy.[11]

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of volatile compounds and for analyzing residual solvents.

Protocol 2: GC Purity and Residual Solvent Analysis

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 280 °C) to elute all components.

-

Detector Temperature (FID): 300 °C.

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[11]

-

Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurity peaks. For residual solvent analysis, a headspace GC method may be more appropriate.

Data Interpretation and Reporting

All analytical data should be compiled and interpreted to provide a comprehensive purity and identity profile. The final report should include:

-

A summary of the physicochemical properties.

-

A discussion of the probable synthetic route and potential impurities.

-

The results from all analytical techniques, including spectra and chromatograms.

-

A quantitative purity value from HPLC or GC, with all impurities above the reporting threshold listed.

-

A concluding statement on the identity, purity, and quality of the (2-Chloro-4-(trifluoromethyl)phenyl)methanamine.

Conclusion

The purity and characterization of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine are critical for its successful application in research and development. This guide provides a framework for a thorough analytical assessment, from understanding its fundamental properties and potential impurities to applying a suite of modern analytical techniques. By following these principles and protocols, researchers can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible scientific outcomes.

Visualizations

Caption: Overall workflow from synthesis to final characterization of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine.

Caption: Logic for applying analytical techniques for identity and purity assessment.

References

-

Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. [Link]

- CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene.

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. PubMed. [Link]

-

Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. [Link]

-